molecular formula C11H18O2 B13222011 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

Cat. No.: B13222011
M. Wt: 182.26 g/mol
InChI Key: BQCHTPRLZQHCIF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene is a chemical compound with the molecular formula C₁₁H₁₈O₂ It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dioxaspiro[4.6]undec-8-ene
  • 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one

Uniqueness

3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C11H18O2/c1-10(2)8-11(9-13-10)6-4-3-5-7-12-11/h3,5H,4,6-9H2,1-2H3

InChI Key

BQCHTPRLZQHCIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC=CCO2)CO1)C

Origin of Product

United States

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